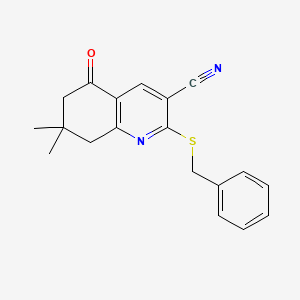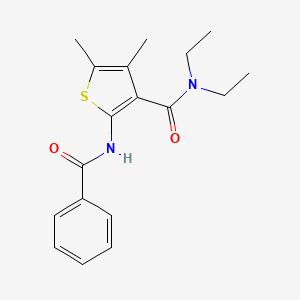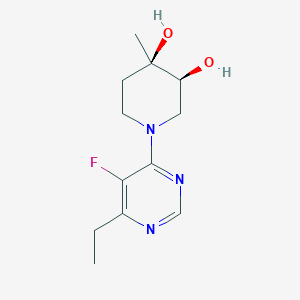![molecular formula C16H23N3O3S B5543534 (1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.14601278 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research into heterocyclic compounds, including those with diazabicyclo skeletons, has shown promising antimicrobial properties. For instance, compounds with modifications on diazabicyclo[3.3.1]nonan-3-one skeletons have been studied for their antimicrobial effects when incorporated into coatings like polyurethane varnish and printing ink, exhibiting significant antimicrobial activity (El‐Wahab et al., 2015).
Structural and Conformational Studies
The structural and conformational aspects of diazabicyclo compounds have been extensively studied. For example, investigations into the 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one skeleton revealed insights into 1,3-diaxial repulsion vs. π-delocalization, showcasing the intricate balance of forces within such compounds (Weber et al., 2001).
Synthesis and Coordination Chemistry
The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, which are closely related to the compound of interest, have been explored for their potential in forming complexes with various metal ions. This research demonstrates the preorganization of ligands for specific coordination geometries, offering potential applications in catalysis and material science (Comba et al., 2016).
Synthesis and Evaluation of Bicyclic σ Receptor Ligands
The synthesis of bicyclic σ receptor ligands, including the study of their cytotoxic activity, highlights the potential therapeutic applications of diazabicyclo compounds. This research focuses on developing compounds with high receptor affinity and investigating their effects on tumor cell lines, suggesting their use in cancer therapy (Geiger et al., 2007).
Green Synthesis Approaches
Advancements in green chemistry have led to the development of efficient synthesis methods for heterocyclic compounds, employing environmentally friendly catalysts. This approach underscores the importance of sustainable practices in chemical synthesis, contributing to the broader application of diazabicyclo compounds in various domains (Seyyedi et al., 2016).
Eigenschaften
IUPAC Name |
(1S,5R)-3-propylsulfonyl-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-2-9-23(21,22)18-10-13-6-7-15(12-18)19(16(13)20)11-14-5-3-4-8-17-14/h3-5,8,13,15H,2,6-7,9-12H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLGEKJSHVRRI-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CC2CCC(C1)N(C2=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-11-[3-(trifluoromethyl)phenyl]-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5543465.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)

![2-(2,4-Dimethylphenoxy)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-EN-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![2-[4-(4-Chlorophenyl)phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B5543485.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)


![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)
![2-{[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PYRIDINE](/img/structure/B5543557.png)
